molecular formula C11H12Cl2O B13520882 (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol

Cat. No.: B13520882
M. Wt: 231.11 g/mol
InChI Key: UNBNCHUIXRLQJW-UHFFFAOYSA-N
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Description

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a 2,6-dichlorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-(2,6-Dichlorobenzyl)cyclopropyl)aldehyde or (1-(2,6-Dichlorobenzyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(2,6-Dichlorobenzyl)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,6-Dichlorobenzyl)cyclopropyl)amine
  • (1-(2,6-Dichlorobenzyl)cyclopropyl)ethanol
  • (1-(2,6-Dichlorobenzyl)cyclopropyl)acetate

Uniqueness

(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol is unique due to its specific structural features, such as the presence of a cyclopropyl group and a 2,6-dichlorobenzyl substituent

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H12Cl2O/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2

InChI Key

UNBNCHUIXRLQJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=CC=C2Cl)Cl)CO

Origin of Product

United States

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